![molecular formula C20H22N4O2S B2647861 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226446-47-4](/img/structure/B2647861.png)
1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
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Description
1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as MTIP, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic effects on various diseases.
Scientific Research Applications
Synthesis and Herbicidal Activities
A study by Hu et al. (2009) focused on the synthesis of novel compounds as potential inhibitors targeting D1 protease in plants. The compounds, designed on the basis of a D1 protease inhibitor hit structure, showed moderate to good herbicidal activities and competitive inhibition against the native spinach D1 protease, suggesting their potential as herbicide agents (Hu et al., 2009).
Anti-arrhythmic Activity
Abdel-Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these newly synthesized compounds displayed significant anti-arrhythmic activity, highlighting their potential in medical applications related to heart rhythm disorders (Abdel-Aziz et al., 2009).
Anti-acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. Their research indicated that certain derivatives are among the most potent inhibitors of acetylcholinesterase, suggesting their potential use as antidementia agents (Sugimoto et al., 1990).
Reactive Oxygen Species Scavenging
Aboul-Enein et al. (2004) explored the antioxidative properties of indole-2 and 3-carboxamides, proposing them as selective cyclooxygenase inhibitors. The compounds were tested against various reactive oxygen species, showing inhibitory properties that suggest their potential as antioxidants (Aboul-Enein et al., 2004).
Antihypertensive α-blocking Agents
Abdel-Wahab et al. (2008) worked on synthesizing compounds with good antihypertensive α-blocking activity from methyl 2-(thiazol-2-ylcarbamoyl)acetate. Their pharmacological screening showed many of these compounds possess low toxicity and effective antihypertensive properties (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
1-[2-(1-methylindol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-23-13-15(16-4-2-3-5-17(16)23)12-18(25)24-9-6-14(7-10-24)19(26)22-20-21-8-11-27-20/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWAYFKVQAAFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide |
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